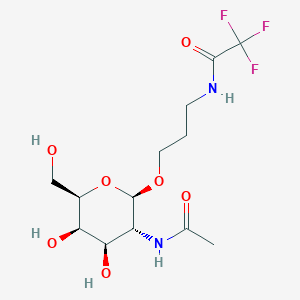
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside (TFP-GalNAc) is a carbohydrate derivative that has gained attention in the scientific community due to its potential applications in biochemical research. TFP-GalNAc is a synthetic compound that can be used as a tool to study the function and activity of glycoproteins, which are essential components of many biological processes.
Applications De Recherche Scientifique
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has been used in a variety of scientific research applications, including the study of glycoproteins. Glycoproteins are proteins that have carbohydrate molecules attached to them, and they play a critical role in many biological processes, including cell signaling, immune response, and protein folding. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside can be used as a tool to study the function and activity of glycoproteins by selectively labeling them with Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside. This labeling allows for the identification and isolation of glycoproteins, which can then be studied further.
Mécanisme D'action
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside works by selectively labeling glycoproteins. The trifluoroacetamide group on the propyl chain of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins. This reaction results in the formation of a stable covalent bond between Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside and the glycoprotein. The labeled glycoprotein can then be isolated and studied further.
Effets Biochimiques Et Physiologiques
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has no known biochemical or physiological effects on cells or tissues. It is a synthetic compound that is used solely as a tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its selectivity for glycoproteins. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside only reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins, which allows for the selective labeling of glycoproteins. This selectivity is important because it allows for the isolation and study of glycoproteins without interference from other proteins or molecules.
One limitation of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its cost. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a synthetic compound that requires expertise in synthetic organic chemistry to synthesize. This expertise and the cost of the reagents required to synthesize Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside make it a relatively expensive compound to use in lab experiments.
Orientations Futures
There are several future directions for the use of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in scientific research. One direction is the development of new synthetic methods for the synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside that are more cost-effective and efficient. Another direction is the development of new applications for Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, such as the study of glycosylation in diseases such as cancer and Alzheimer's disease. Additionally, Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside could be used in conjunction with other labeling techniques to study the structure and function of glycoproteins in greater detail.
Méthodes De Synthèse
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis begins with the protection of the hydroxyl groups on the galactose ring, followed by the introduction of the trifluoroacetamide group on the propyl chain. The final step involves the deprotection of the hydroxyl groups and the introduction of the acetamido group on the GalNAc moiety. The synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a complex process that requires expertise in synthetic organic chemistry.
Propriétés
Numéro CAS |
122998-73-6 |
|---|---|
Nom du produit |
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside |
Formule moléculaire |
C13H21F3N2O7 |
Poids moléculaire |
374.31 g/mol |
Nom IUPAC |
N-[3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H21F3N2O7/c1-6(20)18-8-10(22)9(21)7(5-19)25-11(8)24-4-2-3-17-12(23)13(14,15)16/h7-11,19,21-22H,2-5H2,1H3,(H,17,23)(H,18,20)/t7-,8-,9+,10-,11-/m1/s1 |
Clé InChI |
PMGBPPBZXKSUBY-KAMPLNKDSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)C(F)(F)F)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
Autres numéros CAS |
122998-73-6 |
Synonymes |
TFAPADG trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, alpha-D-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



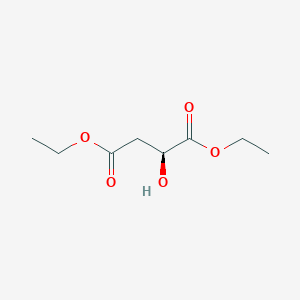
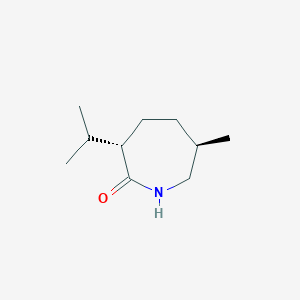
![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)

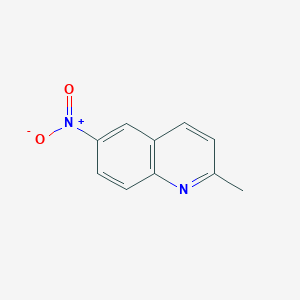
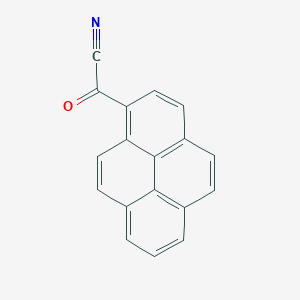



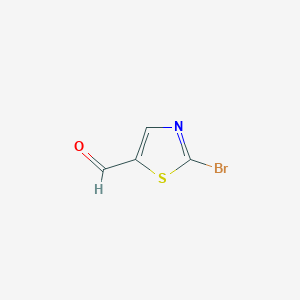
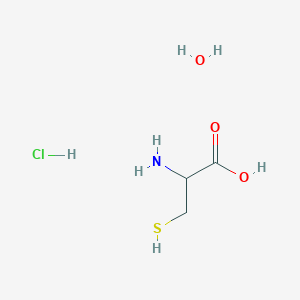

![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
